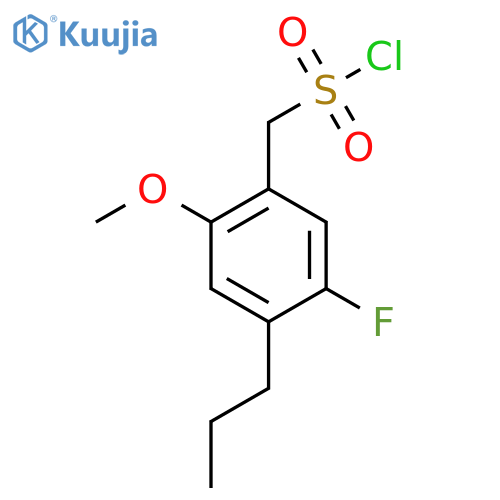Cas no 2138213-63-3 ((5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride)
5-フルオロ-2-メトキシ-4-プロピルフェニルメタンスルホニルクロリドは、有機合成において有用なスルホニル化試薬です。この化合物は、芳香環に導入されたフッ素原子とプロピル基により電子効果と立体効果が調整されており、選択的な反応性を示します。メトキシ基の存在により求核置換反応の活性サイトが制御可能で、医薬品中間体や機能性材料の合成に応用されます。特に、スルホンアミド結合形成における高い反応性と安定性が特徴で、低温条件下でも効率的に反応が進行します。取り扱い時には無水条件が推奨されるものの、乾燥状態で長期保存が可能な点も利点です。

2138213-63-3 structure
商品名:(5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride
(5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- (5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride
- EN300-1117636
- 2138213-63-3
-
- インチ: 1S/C11H14ClFO3S/c1-3-4-8-6-11(16-2)9(5-10(8)13)7-17(12,14)15/h5-6H,3-4,7H2,1-2H3
- InChIKey: IKPGOGNNYKSDMI-UHFFFAOYSA-N
- ほほえんだ: ClS(CC1C=C(C(=CC=1OC)CCC)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 280.0336213g/mol
- どういたいしつりょう: 280.0336213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
(5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1117636-1g |
(5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride |
2138213-63-3 | 95% | 1g |
$2330.0 | 2023-10-27 | |
| Enamine | EN300-1117636-1.0g |
(5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride |
2138213-63-3 | 1g |
$2330.0 | 2023-06-09 | ||
| Enamine | EN300-1117636-10.0g |
(5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride |
2138213-63-3 | 10g |
$10018.0 | 2023-06-09 | ||
| Enamine | EN300-1117636-0.25g |
(5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride |
2138213-63-3 | 95% | 0.25g |
$2143.0 | 2023-10-27 | |
| Enamine | EN300-1117636-0.1g |
(5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride |
2138213-63-3 | 95% | 0.1g |
$2050.0 | 2023-10-27 | |
| Enamine | EN300-1117636-5g |
(5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride |
2138213-63-3 | 95% | 5g |
$6757.0 | 2023-10-27 | |
| Enamine | EN300-1117636-0.5g |
(5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride |
2138213-63-3 | 95% | 0.5g |
$2236.0 | 2023-10-27 | |
| Enamine | EN300-1117636-5.0g |
(5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride |
2138213-63-3 | 5g |
$6757.0 | 2023-06-09 | ||
| Enamine | EN300-1117636-0.05g |
(5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride |
2138213-63-3 | 95% | 0.05g |
$1957.0 | 2023-10-27 | |
| Enamine | EN300-1117636-10g |
(5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride |
2138213-63-3 | 95% | 10g |
$10018.0 | 2023-10-27 |
(5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
2138213-63-3 ((5-fluoro-2-methoxy-4-propylphenyl)methanesulfonyl chloride) 関連製品
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 61549-49-3(9-Decenenitrile)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
